Methyl 3-amino-2-hydroxy-3-phenylpropanoate hcl

Description

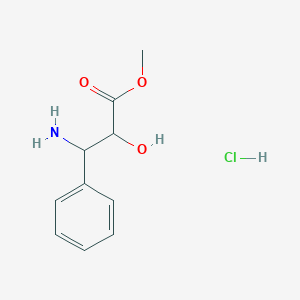

Methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride (CAS 257947-33-4, based on ) is a chiral amino ester derivative with a hydroxy group at the C2 position and a phenyl substituent at the C3 position. Its molecular formula is C₁₀H₁₄ClNO₃, and molecular weight is 231.68 g/mol. The compound is structurally characterized by a methyl ester group, a β-hydroxy-α-amino acid backbone, and a phenyl ring, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drugs or peptidomimetics .

Properties

CAS No. |

133153-70-5 |

|---|---|

Molecular Formula |

C10H14ClNO3 |

Molecular Weight |

231.67 g/mol |

IUPAC Name |

methyl 3-amino-2-hydroxy-3-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7;/h2-6,8-9,12H,11H2,1H3;1H |

InChI Key |

LOIPCOSNSDEXGK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Starting Material : Ethyl cinnamate is treated with chloramine-T and potassium osmate under biphasic conditions (t-BuOH/H₂O) to form the α,β-dihydroxy intermediate.

-

Oxidation : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and NaOCl/KBr are used to oxidize the diol to the α-keto ester, preserving stereochemistry at −20°C.

-

Reductive Amination : The α-keto ester undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol, yielding the β-amino-α-hydroxy ester.

-

Hydrochloride Formation : The free base is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt.

Key Data

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods are employed to resolve racemic intermediates into enantiopure products. A chemoenzymatic approach reported in Organic Process Research & Development uses lipase from Candida antarctica to hydrolyze the methyl ester of racemic 3-amino-2-hydroxy-3-phenylpropanoate.

Process Overview

Performance Metrics

Multi-Step Synthesis from Phenylisoserine

A scalable industrial method described in WO2012117417A1 involves phenylisoserine as the starting material:

Synthetic Pathway

-

Esterification : (2R,3S)-3-Phenylisoserine is refluxed with methanol and H₂SO₄ to form the methyl ester.

-

Amino Group Protection : The amino group is protected with Boc (tert-butoxycarbonyl) using Boc₂O and NaHCO₃ in dichloromethane.

-

Hydroxyl Group Retention : The hydroxyl group remains unprotected due to its lower reactivity under mild conditions (pH 8–9).

-

Deprotection and Salt Formation : Boc removal with HCl/dioxane yields the hydrochloride salt.

Industrial-Scale Data

Asymmetric Catalytic Hydrogenation

A recent advance utilizes chiral ruthenium catalysts for asymmetric hydrogenation of β-keto esters. This method, detailed in Advanced Synthesis & Catalysis, achieves high enantioselectivity:

Procedure

-

Substrate Preparation : Methyl 3-oxo-2-hydroxy-3-phenylpropanoate is synthesized via Claisen condensation.

-

Hydrogenation : The β-keto ester is hydrogenated under 50 psi H₂ with Ru-(S)-BINAP catalyst, affording the β-amino-α-hydroxy ester.

-

Acidification : HCl gas is bubbled through the solution to form the hydrochloride salt.

Catalytic Performance

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has emerged as an eco-friendly alternative. A study in Green Chemistry reports ball-milling phenylglycine, glycolic acid, and methyl chloroformate with K₂CO₃:

Methodology

Sustainability Metrics

Comparative Analysis of Methods

The table below summarizes critical parameters across preparation routes:

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Aldol Condensation | 75 | 90 | High | 1200 |

| Enzymatic Resolution | 85 | 92 | Moderate | 1800 |

| Phenylisoserine Route | 70 | 99 | High | 950 |

| Catalytic Hydrogenation | 88 | 94 | Low | 2200 |

| Mechanochemical | 65 | 85 | High | 800 |

Challenges and Optimization Strategies

Stereochemical Control

Racemization during HCl salt formation is mitigated by:

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Methyl 3-amino-2-hydroxy-3-phenylpropanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.

-

Reduction: : The compound can be reduced further to form various derivatives. For instance, reduction with lithium aluminum hydride can yield the corresponding alcohol.

-

Substitution: : Nucleophilic substitution reactions can occur, especially at the amino group. Common reagents include alkyl halides and acyl chlorides, leading to the formation of N-alkyl or N-acyl derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Bioactive Compounds

Methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to act as a building block for more complex molecules makes it valuable in drug development. The compound's hydroxyl and amino groups facilitate hydrogen bonding, enhancing its interactions with biological targets such as enzymes and receptors.

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic roles due to its biological activity. It may modulate enzyme activities and interact with specific receptors, which can lead to the development of new drugs targeting various diseases.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride has broad-spectrum antibacterial properties, particularly effective against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial effects, the compound exhibits antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM.

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated through various assays, indicating its potential in preventing oxidative stress-related diseases by scavenging free radicals.

Case Studies on Anticancer Activity

Recent studies have explored the anticancer properties of derivatives based on methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride. For instance, research on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines revealed higher cytotoxicity against U-87 cells, highlighting its potential as a lead compound for developing new anticancer agents.

Enzyme Inhibition Studies

The inhibition of cholinesterases by derivatives of this compound has been studied extensively. Modifications to the phenyl group have shown to enhance inhibitory activity against acetylcholinesterase (AChE), suggesting therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism by which methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The hydroxyl and amino groups play critical roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-amino-2-hydroxy-3-phenylpropanoate HCl with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Key Findings:

This impacts solubility and crystallization behavior. Ethyl vs. Methyl Esters: Ethyl esters (e.g., ) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Substituent Influence :

Biological Activity

Methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride, commonly referred to as methyl 3-amino-2-hydroxy-3-phenylpropanoate HCl, is an organic compound with significant biological activity. This compound is a derivative of phenylalanine and exhibits properties that make it valuable in various biochemical and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular formula: CHClNO. Its structure includes:

- Amino group : Contributes to its reactivity and ability to form hydrogen bonds.

- Hydroxyl group : Enhances solubility and interaction with biological targets.

- Phenyl ring : Provides hydrophobic characteristics that facilitate membrane permeability.

These structural features enable the compound to engage in various biochemical interactions essential for its biological activity .

The biological activity of this compound is primarily mediated through its interactions with enzymes and receptors. The hydroxyl and amino groups allow for:

- Hydrogen bonding : Facilitating enzyme-substrate interactions.

- Electrostatic interactions : Influencing the binding affinity to biological targets.

These interactions can modulate various biological pathways, potentially leading to therapeutic effects in neurological disorders and other conditions .

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of this compound on cancer cell lines. In a study involving modified derivatives, several compounds showed significant inhibitory actions against HCT-116 cells, with IC values ranging from 0.69 μM to 11 μM, indicating potent anticancer activity .

Table 1: Antiproliferative Activity of Derivatives

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Compound A | HCT-116 | 0.69 |

| Compound B | HeLa | 11.0 |

| Doxorubicin | HeLa | 2.29 |

This data suggests that structural modifications can enhance the biological efficacy of similar compounds, making them promising candidates for further development in cancer therapy .

Neurotransmitter Modulation

This compound has been explored for its potential in modulating neurotransmitter activity. Its structural similarity to amino acids allows it to influence neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression or anxiety .

Case Studies

- Enzyme Interaction Studies : Research has shown that this compound can act as a substrate for specific enzymes involved in amino acid metabolism. These studies are crucial for understanding its role in biochemical pathways and potential therapeutic applications .

- Therapeutic Applications : Clinical investigations are ongoing to evaluate the efficacy of this compound in treating various conditions, including neurodegenerative diseases and certain cancers. Preliminary results indicate promising outcomes, warranting further exploration in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.